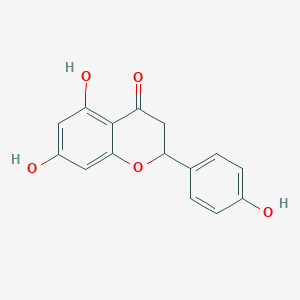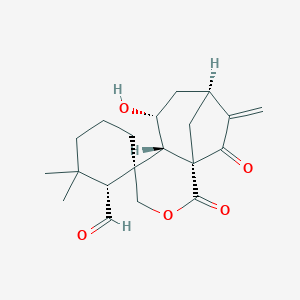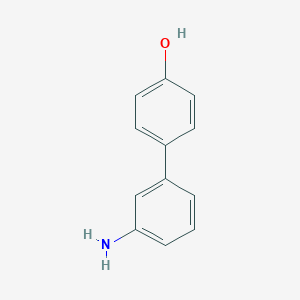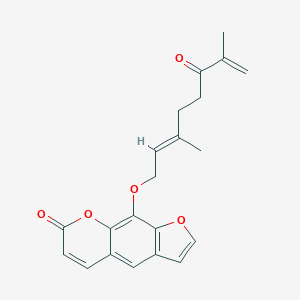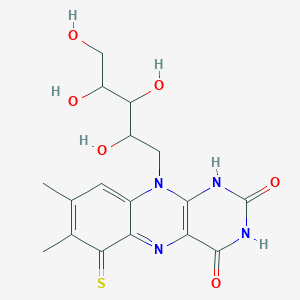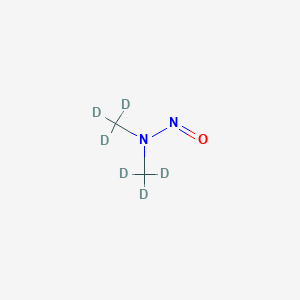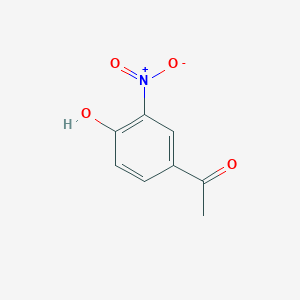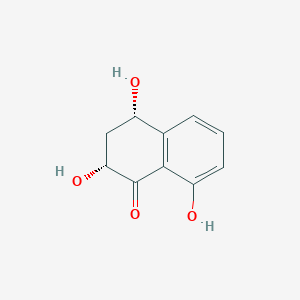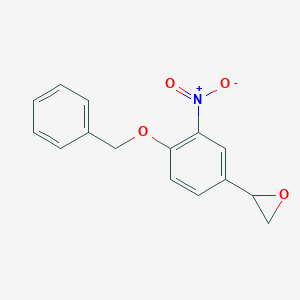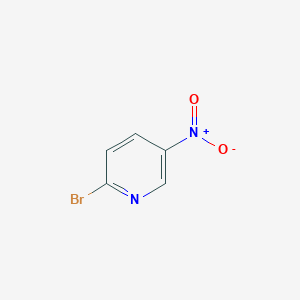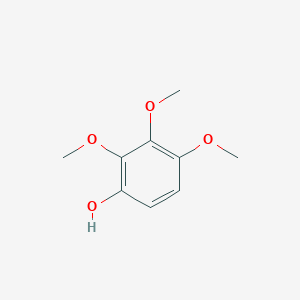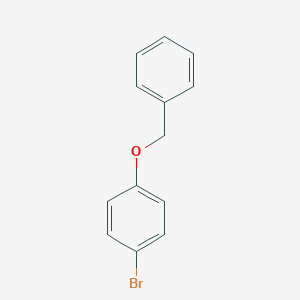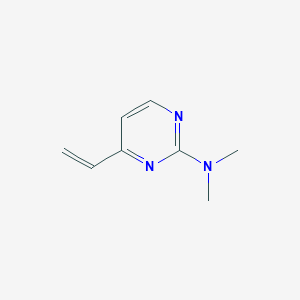
2-Dimethylamino-4-vinylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylamino-4-vinylpyrimidine (DMVP) is a chemical compound with the molecular formula C9H12N4. DMVP is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Dimethylamino-4-vinylpyrimidine has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Dimethylamino-4-vinylpyrimidine is as a fluorescent probe for the detection of nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal that can be used for diagnostic purposes. 2-Dimethylamino-4-vinylpyrimidine has also been used as a photosensitizer for the treatment of cancer. In addition, 2-Dimethylamino-4-vinylpyrimidine has been investigated for its potential as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 2-Dimethylamino-4-vinylpyrimidine is not fully understood, but it is believed to involve the interaction of the pyrimidine ring with nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal. In addition, 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may interfere with DNA replication or repair.
Biochemische Und Physiologische Effekte
2-Dimethylamino-4-vinylpyrimidine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, some studies have reported mild cytotoxic effects at high concentrations. 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-Dimethylamino-4-vinylpyrimidine is its high selectivity for nucleic acids, making it a useful tool for the detection of DNA and RNA. 2-Dimethylamino-4-vinylpyrimidine is also relatively easy to synthesize and has a low toxicity profile. However, 2-Dimethylamino-4-vinylpyrimidine is not suitable for use in vivo due to its limited bioavailability and potential cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Dimethylamino-4-vinylpyrimidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 2-Dimethylamino-4-vinylpyrimidine as a potential chemotherapeutic agent for the treatment of cancer. Additionally, 2-Dimethylamino-4-vinylpyrimidine could be further explored as a catalyst for organic synthesis reactions. Finally, the development of new fluorescent probes based on 2-Dimethylamino-4-vinylpyrimidine could have important applications in the diagnosis and treatment of diseases.
Synthesemethoden
2-Dimethylamino-4-vinylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,4-dichloropyrimidine with dimethylformamide dimethyl acetal and vinyl magnesium bromide. Another synthesis method involves the reaction of 2,4-dichloropyrimidine with dimethylamine and vinyl magnesium bromide. Both methods have been reported to yield 2-Dimethylamino-4-vinylpyrimidine with high purity and yield.
Eigenschaften
CAS-Nummer |
100383-40-2 |
|---|---|
Produktname |
2-Dimethylamino-4-vinylpyrimidine |
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
4-ethenyl-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-4-7-5-6-9-8(10-7)11(2)3/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
DCLHFRPXKKDOCW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=CC(=N1)C=C |
Kanonische SMILES |
CN(C)C1=NC=CC(=N1)C=C |
Synonyme |
Pyrimidine, 2-dimethylamino-4-vinyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



